molecular formula C17H19N5O4S B2664169 1-(pyrazine-2-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide CAS No. 1396564-56-9

1-(pyrazine-2-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide

Cat. No. B2664169
CAS RN: 1396564-56-9
M. Wt: 389.43
InChI Key: NMKYKQVQWNUXCP-UHFFFAOYSA-N
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Description

1-(pyrazine-2-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide, also known as PZA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PZA belongs to the class of azetidine-3-carboxamide compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

Heterocyclic Chemistry Applications

The utility of compounds with complex structures, such as "1-(pyrazine-2-carbonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide," is evident in heterocyclic synthesis. For instance, research by Fadda et al. (2012) highlights the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, using enaminonitriles as key intermediates. These compounds have significant potential in the development of new pharmaceuticals due to their diverse biological activities (Fadda, Etman, El-Seidy, & Elattar, 2012).

Antibacterial and Antimicrobial Properties

Research on heterocyclic compounds containing sulfonamido moieties, such as the one by Azab et al. (2013), has demonstrated their potential as antibacterial agents. The study synthesized new heterocyclic compounds with promising antibacterial activities, highlighting the therapeutic potential of such chemicals (Azab, Youssef, & El‐Bordany, 2013). Similarly, Sharshira and Hamada (2012) reported on the synthesis and antimicrobial evaluation of pyrazole derivatives, further supporting the role of such compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012).

Pharmaceutical Intermediates

Compounds with the specified chemical structure can also serve as valuable intermediates in pharmaceutical synthesis. Elumalai et al. (2014) detailed the preparation of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, evaluated for acetylcholinesterase inhibitor activity. These findings suggest the potential use of such compounds in the treatment of diseases like Alzheimer's (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014).

properties

IUPAC Name

1-(pyrazine-2-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c18-27(25,26)14-3-1-12(2-4-14)5-6-21-16(23)13-10-22(11-13)17(24)15-9-19-7-8-20-15/h1-4,7-9,13H,5-6,10-11H2,(H,21,23)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKYKQVQWNUXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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